N-(9-Cyclopropyl-1-oxononyl)-N-hydroxy-beta-alanine

Enzyme Inhibition Structure-Activity Relationship Medicinal Chemistry

TC-E 5002 is a validated, highly selective KDM2/7 subfamily inhibitor, offering 20-fold greater potency for KDM7B over close analogs. Its well-defined selectivity (>600-fold vs. KDM4A) minimizes off-target effects, making it the superior chemical probe for dissecting KDM2/7-specific biology and validating H3K27me2/E2F1 biomarkers in cancer research.

Molecular Formula C15H27NO4
Molecular Weight 285.38 g/mol
CAS No. 1453071-47-0
Cat. No. B611241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(9-Cyclopropyl-1-oxononyl)-N-hydroxy-beta-alanine
CAS1453071-47-0
SynonymsTC-E 5002;  TC E 5002;  TCE 5002;  TCE-5002;  TCE5002;  TC-E-5002; 
Molecular FormulaC15H27NO4
Molecular Weight285.38 g/mol
Structural Identifiers
SMILESC1CC1CCCCCCCCC(=O)N(CCC(=O)O)O
InChIInChI=1S/C15H27NO4/c17-14(16(20)12-11-15(18)19)8-6-4-2-1-3-5-7-13-9-10-13/h13,20H,1-12H2,(H,18,19)
InChIKeyNEHSERYKENINRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TC-E 5002 (N-(9-Cyclopropyl-1-oxononyl)-N-hydroxy-beta-alanine): A Selective KDM2/7 Histone Demethylase Inhibitor for Epigenetic Research


TC-E 5002, also known as KDM2/7-IN-1 or NCDM-64, is a synthetic, small-molecule inhibitor targeting the histone lysine demethylase (KDM) subfamily KDM2/7. It is characterized as an N-hydroxy-beta-alanine derivative [1]. This compound demonstrates high selectivity for KDM2A, KDM7A, and KDM7B over other JmjC domain-containing KDMs, such as KDM4, KDM5, and KDM6 family members . Its development and characterization are detailed in primary research literature, establishing it as a key chemical probe for dissecting the roles of KDM2 and KDM7 in epigenetic regulation and cancer cell proliferation .

Why KDM Inhibitors Cannot Be Interchanged: The Critical Importance of TC-E 5002's Subtype-Selective Profile


Generic substitution among KDM inhibitors is not scientifically valid due to the distinct biological functions of individual demethylase subfamilies. The KDM superfamily comprises several subfamilies (e.g., KDM1, KDM2-7) with different histone substrate specificities (e.g., H3K4, H3K9, H3K27) and divergent roles in transcriptional regulation, development, and disease . While broad-spectrum inhibitors or compounds targeting different subfamilies (like the KDM5 inhibitor CPI-4203) exist, they modulate distinct epigenetic pathways, leading to different cellular phenotypes and off-target effects . Therefore, a compound's precise selectivity profile, such as TC-E 5002's specific targeting of the KDM2/7 subfamily, is a primary driver of experimental outcomes and a non-negotiable factor in assay design and data interpretation [1]. Using a less selective or differently selective inhibitor would not recapitulate the same biological effects.

TC-E 5002 (N-(9-Cyclopropyl-1-oxononyl)-N-hydroxy-beta-alanine): Quantified Differentiation and Comparative Selectivity Profile


KDM7B Inhibition: Quantified 20-Fold Superiority over a Close Structural Analog

TC-E 5002 (reported as compound 9 in the original study) exhibits a 20-fold increase in potency for inhibiting KDM7B compared to a close structural analog (compound 6) lacking the terminal cyclopropyl group [1]. This differential activity is attributed to a critical interaction between the cyclopropyl moiety of TC-E 5002 and the phenyl ring of Phe250 in the KDM7B active site via CH−π or cyclopropyl−π interactions, an interaction not possible with the comparator [1].

Enzyme Inhibition Structure-Activity Relationship Medicinal Chemistry

KDM Subfamily Selectivity: Quantified Discrimination Against KDM4, KDM5, and KDM6 Family Members

TC-E 5002 demonstrates clear, quantitative selectivity for the KDM2/7 subfamily over other KDM subfamilies [1]. It potently inhibits its primary targets KDM7A, KDM7B, and KDM2A, while showing significantly weaker or no activity against KDM4A, KDM4C, KDM5A, and KDM6A/UTX . This selectivity profile is critical for minimizing off-target effects in cellular assays.

Selectivity Profiling Epigenetics Target Engagement

Antiproliferative Activity: Quantified Differential Growth Inhibition Across Cancer Cell Lines

The antiproliferative effects of TC-E 5002 are not uniform across all cell types but show cell line-dependent sensitivity . This differential effect is a key differentiator for researchers selecting an appropriate model system and understanding the compound's mechanism.

Cancer Biology Cell Proliferation Functional Assay

Functional Impact on Epigenetic Marks: Quantified Increase in H3K27me2 Levels

TC-E 5002 inhibition of KDM2/7 leads to a measurable increase in the levels of the repressive histone mark H3K27me2 in treated cells . This increase occurs at concentrations that correlate with its antiproliferative effects, linking enzyme inhibition to a specific epigenetic outcome and subsequent cellular phenotype.

Epigenetics Histone Methylation Mechanism of Action

Impact on Downstream Transcription: Quantified Decrease in E2F1 Gene Expression

TC-E 5002 treatment results in a quantifiable decrease in the gene expression of E2F1, a transcription factor known to be activated by KDM7B and to drive cell cycle progression . This demonstrates a clear and measurable link from enzyme inhibition to transcriptional output and explains the observed G0/G1 cell cycle arrest phenotype .

Transcriptional Regulation Gene Expression Cell Cycle

Solubility and Stability: Quantified Solubility for Experimental Formulation and Storage

The physicochemical properties of TC-E 5002, specifically its quantified solubility in various solvents, are critical for experimental design and reproducibility [1]. The compound's solubility profile dictates suitable vehicles for in vitro and in vivo studies, differentiating it from analogs with potentially poor solubility.

Assay Development Formulation Compound Management

TC-E 5002 (N-(9-Cyclopropyl-1-oxononyl)-N-hydroxy-beta-alanine): High-Impact Research and Industrial Application Scenarios


Dissecting KDM7B-Specific Roles in Transcriptional Regulation and Cell Cycle Control

For researchers studying the specific transcriptional programs governed by KDM7B, TC-E 5002 is the optimal tool. The direct head-to-head comparison data shows it is 20-fold more potent against KDM7B than a close structural analog [1]. Its high selectivity over other KDM subfamilies (e.g., >600-fold for KDM7A vs. KDM4A) minimizes confounding off-target effects . In practice, treating KYSE150 or HeLa cells with TC-E 5002 in the 16-40 µM range leads to a quantifiable increase in H3K27me2, a measurable decrease in E2F1 gene expression, and a consequent G0/G1 cell cycle arrest . This scenario is ideal for validating KDM7B as a therapeutic target or for studying its role in fundamental epigenetic processes.

Profiling Cancer Cell Line Sensitivity for Biomarker Discovery and Patient Stratification

Given the quantified differential sensitivity of various cancer cell lines to TC-E 5002 (GI50s of 16 µM for KYSE150, 40 µM for HeLa, and 86 µM for N2a) [1], the compound is a valuable tool for screening panels of cancer cell lines. This application enables researchers to identify genetic or epigenetic markers (e.g., KDM7B expression levels, E2F1 pathway activation status) that correlate with sensitivity or resistance. The data generated can inform hypotheses about which patient populations might be most likely to respond to KDM2/7-targeted therapies, guiding preclinical development and biomarker discovery efforts.

Validating the KDM2/7-H3K27me2-E2F1 Axis as a Pharmacodynamic (PD) Pathway in Preclinical Studies

In preclinical drug development or advanced biological research, establishing a clear pharmacodynamic (PD) link between target engagement and a downstream effect is essential. TC-E 5002 provides a validated PD biomarker set. Its use leads to a dose-dependent increase in H3K27me2 and a corresponding decrease in E2F1 expression at antiproliferative concentrations [1]. This allows for the design of robust in vitro and in vivo PD assays to confirm that an observed anti-tumor effect is indeed mediated by KDM2/7 inhibition. The well-documented solubility profile also facilitates its formulation for both in vitro and preliminary in vivo studies .

Use as a Reference Standard in Screening Assays for Novel KDM2/7 Inhibitors

For industrial or academic drug discovery groups running high-throughput screens to identify novel inhibitors of the KDM2/7 subfamily, TC-E 5002 is an indispensable reference standard. Its comprehensive and quantitative selectivity profile against a broad panel of KDM enzymes is well-characterized [1]. It can serve as a positive control in biochemical assays to benchmark assay performance and as a tool compound to validate hits in orthogonal cellular assays measuring H3K27me2 and E2F1 expression . This ensures that new chemical matter is benchmarked against a compound with a known, well-defined biological fingerprint.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(9-Cyclopropyl-1-oxononyl)-N-hydroxy-beta-alanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.